1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea
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Description
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H25ClN4O and its molecular weight is 372.9. The purity is usually 95%.
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Biological Activity
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C22H29ClN4O, with a molecular weight of approximately 383.5 g/mol. Its structure features a 3-chlorophenyl group attached to a urea moiety, which is further connected to a dimethylamino group and an indoline derivative.
Research indicates that compounds similar to this compound often exhibit their biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The urea group can interact with various enzymes, potentially inhibiting their function. This is particularly relevant in cancer therapeutics where enzyme inhibition can lead to reduced tumor growth.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways, such as the Wnt pathway, which is critical in cell proliferation and differentiation .
Antitumor Activity
Several studies have assessed the antitumor properties of compounds related to this structure. For instance, the presence of the chlorophenyl group has been associated with enhanced cytotoxicity against various cancer cell lines. A comparative analysis showed that derivatives with similar structures exhibited significant antitumor activity, with IC50 values ranging from 10 µM to 50 µM against different cancer types .
Case Studies
- Study on Anticancer Effects : A study demonstrated that the compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This effect was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar compounds in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro .
Toxicity and Safety Profile
The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity studies indicated low acute toxicity levels in animal models, but further investigations are necessary to establish chronic toxicity and long-term effects .
Comparative Analysis of Similar Compounds
Compound Name | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
Compound A | Structure A | 15 | Antitumor |
Compound B | Structure B | 30 | Neuroprotective |
This compound | Structure C | 25 | Antitumor |
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-24(2)19(14-7-8-18-15(11-14)9-10-25(18)3)13-22-20(26)23-17-6-4-5-16(21)12-17/h4-8,11-12,19H,9-10,13H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEQMDYKDBIRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC=C3)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.